

Crystal Structure & Performance Guide: 1-Phenyl-5-Oxygenated Pyrazole Derivatives

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Compound of Interest

Compound Name: 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid

CAS No.: 88585-23-3

Cat. No.: B1369420

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Executive Summary & Strategic Importance

Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Leads.

The 1-phenyl-5-oxygenated pyrazole scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Edaravone (neuroprotective) and Celecoxib (anti-inflammatory). Understanding the solid-state arrangement of these derivatives is critical because they exhibit complex tautomerism (keto-enol-imine) that directly dictates their bioavailability, solubility, and receptor binding affinity.

This guide provides an in-depth technical comparison between the 5-hydroxy (enol) forms—often used as stable crystalline precursors—and their 5-methoxy (fixed enol ether) and 5-oxo (keto) alternatives. We utilize Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as the primary case study for crystal packing analysis, contrasting it with the market standard, Edaravone.

Comparative Analysis: Crystal Structure & Molecular Geometry

The Core Structural Challenge: Tautomerism

In the solid state, 1-phenyl-5-oxygenated pyrazoles do not exist as a single static structure. They fluctuate between three primary forms depending on substitution and solvent history. This impacts X-ray diffraction (XRD) interpretation.

- Form A (Enol): 5-Hydroxypyrazole (stabilized by H-bonding).
- Form B (Keto): 5-Pyrazolone (often the reactive intermediate).
- Form C (Fixed Enol Ether): 5-Methoxypyrazole (sterically locked, lipophilic).

Crystallographic Data Comparison

The following table contrasts the crystal data of a representative 5-hydroxy derivative against the 5-oxo drug standard (Edaravone) and a related pyrazoline.

Parameter	Case Study (Enol Form)	Market Standard (Keto/Zwitterion)	Related Scaffold (Pyrazoline)
Compound	Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate	Edaravone (1-Phenyl-3-methyl-5-pyrazolone)	3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group			
a (Å)	9.5408(16)	9.6470(8)	9.4788(5)
b (Å)	9.5827(16)	14.1077(12)	10.1893(6)
c (Å)	11.580(2)	14.0062(12)	19.9139(10)
β (Angle)	105.838(3)°	104.891(1)°	92.296(4)°
Z (Units/Cell)	4	4	4
Key Interaction	Strong O-H[1][2][3][4]...N H-bonds (Chains)	Zwitterionic character / H-bonds	C-H... π and π - π stacking
Ref.	[1]	[2]	[3]

Structural Insights & Packing Logic

- **Planarity & Conjugation:** In the 5-hydroxy derivative, the pyrazole ring is essentially planar (RMS deviation < 0.01 Å). The phenyl ring is twisted relative to the pyrazole core (dihedral angle ~60°) to minimize steric clash with the carbonyl/hydroxyl groups.
- **H-Bonding Network:** The 5-hydroxy form crystallizes via strong intermolecular hydrogen bonds (). This creates infinite 1D chains along the c-axis. This is distinct from 5-methoxy derivatives, which lack the H-bond donor () and typically rely on weaker van der Waals or

stacking, leading to lower melting points and different solubility profiles.

- Tautomeric Lock: Methylation of the 5-OH group to 5-OMe "locks" the structure in the enol form, preventing tautomerization to the keto form. This is a critical strategy in drug design to fix the bioactive conformation.

Experimental Protocols

Synthesis & Crystallization Workflow (Case Study)

Objective: Synthesize and crystallize Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

- Reactants: Equimolar mixture of Phenylhydrazine (1.0 eq) and Dimethyl Acetylene Dicarboxylate (DMAD) (1.0 eq).
- Solvent System: Toluene/Dichloromethane (1:1 ratio).[2]
- Procedure:
 - Dissolve reactants in the solvent mixture.[5]
 - Reflux for 2 hours.
 - Monitor via TLC (Hexane:EtOAc 7:3).
 - Evaporate solvent under reduced pressure.
- Crystallization (Critical Step):
 - Dissolve the crude solid in hot Ethanol.
 - Allow to cool slowly to room temperature (25°C) over 24 hours.
 - Note: Rapid cooling yields amorphous powder; slow evaporation yields X-ray quality monoclinic prisms.

X-Ray Diffraction (XRD) Data Collection

- Instrument: Bruker SMART APEX CCD diffractometer.

- Radiation: MoK α (Å).
- Temperature: 130(2) K (Cryocooling is essential to reduce thermal vibration of the phenyl ring).
- Refinement: Full-matrix least-squares on using SHELXL.

Performance & Biological Activity

While the crystal structure defines stability, the biological activity defines utility. The 5-methoxy and 5-hydroxy derivatives are potent antioxidants and anti-inflammatory agents.

Biological Mechanism: ROS Scavenging

The 1-phenyl-5-oxygenated pyrazole core acts as a radical scavenger. The 5-hydroxy form (Edaravone-like) can donate a hydrogen atom to neutralize free radicals (ROS). The 5-methoxy derivatives, lacking the labile proton, often act via electron transfer mechanisms or by inhibiting specific enzymes (e.g., COX-2) rather than direct H-atom donation.

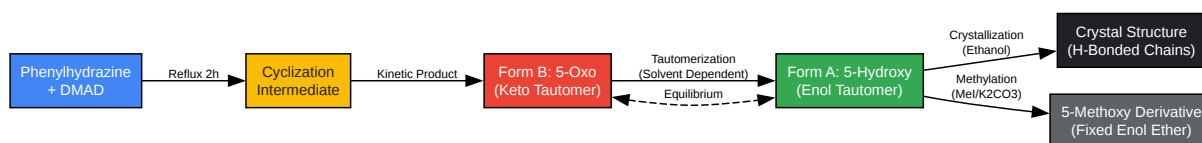
Activity Comparison Table

Feature	5-Hydroxy Pyrazoles	5-Methoxy Pyrazoles	Clinical Relevance
Primary Mechanism	H-atom transfer (HAT)	Electron Transfer / Enzyme Inhibition	Neuroprotection (ALS, Stroke)
Solubility	Moderate (Polar H-bonds)	Low (Lipophilic)	CNS Penetration
Metabolic Stability	Low (Glucuronidation of OH)	High (Blocked metabolism)	Duration of Action
Target	Free Radicals (\bullet OH, \bullet NO)	COX-2, p38 MAP Kinase	Inflammation, Pain

Visualizations & Logic Flows

Synthesis & Tautomerism Logic

The following diagram illustrates the pathway from raw materials to the specific tautomer crystallized, highlighting where the "Methoxy" lock would occur.

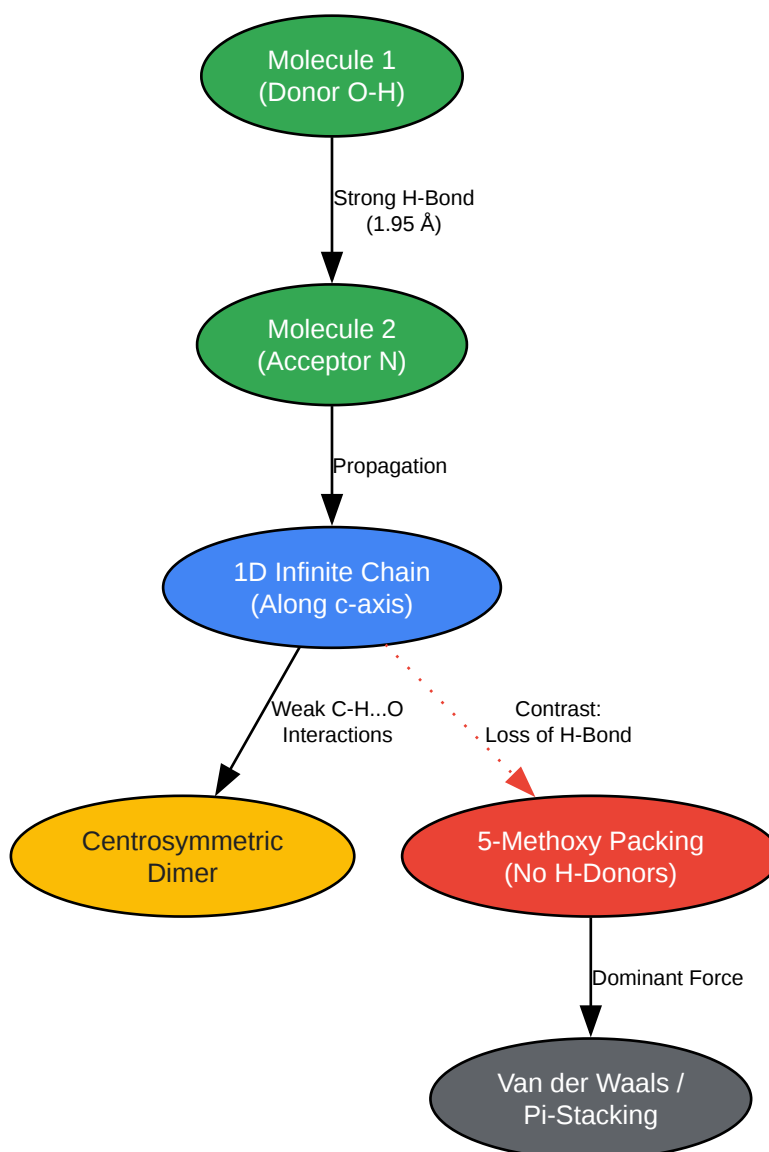


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Caption: Synthesis workflow showing the divergence between the Keto, Enol (Crystalline), and Methoxy (Fixed) forms.

Crystal Packing Interactions

This diagram visualizes the intermolecular forces stabilizing the 5-hydroxy crystal lattice compared to the theoretical packing of the 5-methoxy derivative.



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Caption: Structural hierarchy: The 5-hydroxy form builds 1D chains via H-bonds, while 5-methoxy derivatives rely on weaker Pi-stacking.

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